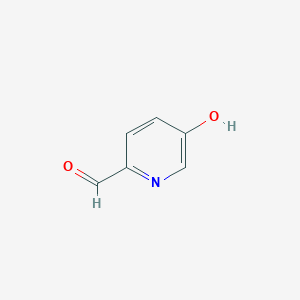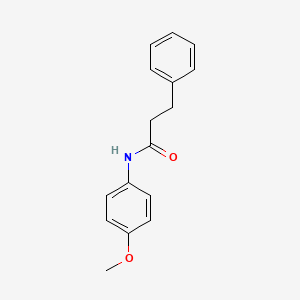
N-(4-methoxyphenyl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s systematic name, its common names, and its structural formula.
Synthesis Analysis
This involves a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This involves a discussion of the compound’s molecular structure, including its bond lengths and angles, its stereochemistry, and any notable structural features.Chemical Reactions Analysis
This involves a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This involves a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
- Phenylpropanoids Isolated from Lindelofia stylosa: Phenylpropanoids, including compounds similar to N-(4-methoxyphenyl)-3-phenylpropanamide, were isolated from Lindelofia stylosa and demonstrated significant antioxidant activity in various assays (Choudhary et al., 2008).
- Antioxidative Phenylpropanoids from Pimenta dioica Berries: Phenylpropanoids from Pimenta dioica berries, structurally related to N-(4-methoxyphenyl)-3-phenylpropanamide, showed inhibitory effects on the autoxidation of linoleic acid (Kikuzaki et al., 1999).
Corrosion Inhibition
- Synthetic Acrylamide Derivatives as Corrosion Inhibitors: Research on acrylamide derivatives, including those with similar structures to N-(4-methoxyphenyl)-3-phenylpropanamide, showed effectiveness as corrosion inhibitors in nitric acid solutions for copper (Abu-Rayyan et al., 2022).
- N-Phenyl-benzamides on Acidic Corrosion of Mild Steel: Studies on N-Phenyl-benzamide derivatives, related in structure to N-(4-methoxyphenyl)-3-phenylpropanamide, demonstrated their role as corrosion inhibitors in acidic environments (Mishra et al., 2018).
Neuroprotective Effects
- Phenylpropanoid Esters of Rhamnose from Scrophularia Buergeriana: Phenylpropanoid compounds, structurally analogous to N-(4-methoxyphenyl)-3-phenylpropanamide, isolated from Scrophularia buergeriana, demonstrated neuroprotective effects against glutamate-induced neurotoxicity in rat cortical cells (Kim & Kim, 2000).
Molecular Structural Analysis and Antioxidant Activity
- Molecular Structural Analysis of a Similar Compound: A study on 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, closely related to N-(4-methoxyphenyl)-3-phenylpropanamide, focused on its molecular structure and antioxidant activity, using X-ray diffraction and DFT calculations (Demir et al., 2015).
Safety And Hazards
This involves a discussion of the compound’s toxicity, its health effects, and any precautions that should be taken when handling it.
Zukünftige Richtungen
This involves a discussion of potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.
Please note that the availability of this information can vary depending on the compound. For a specific compound like “N-(4-methoxyphenyl)-3-phenylpropanamide”, you may need to consult specialized chemical databases or scientific literature. If you have access to a university library, they can often help you access these resources. Alternatively, you can try online databases like PubChem, ChemSpider, or the Protein Data Bank. Please remember to always handle chemical compounds safely and responsibly.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-15-10-8-14(9-11-15)17-16(18)12-7-13-5-3-2-4-6-13/h2-6,8-11H,7,12H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXWZGXJTQCYCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10302986 |
Source


|
| Record name | N-(4-methoxyphenyl)-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10302986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-3-phenylpropanamide | |
CAS RN |
97754-31-9 |
Source


|
| Record name | N-(4-methoxyphenyl)-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10302986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

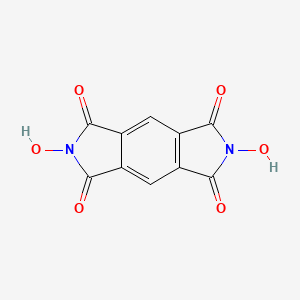
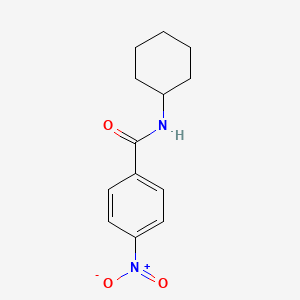
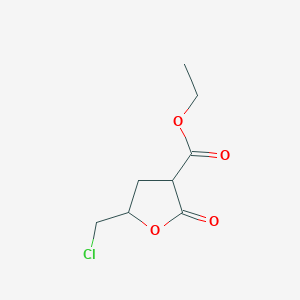
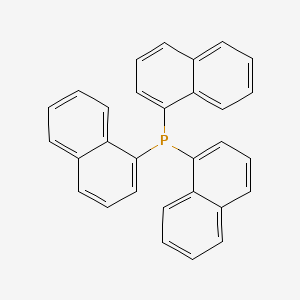
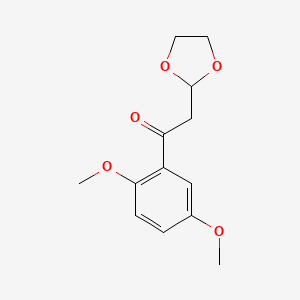
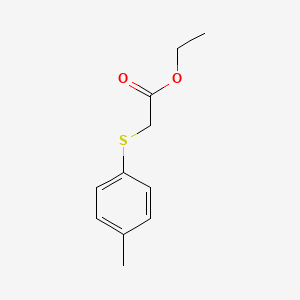
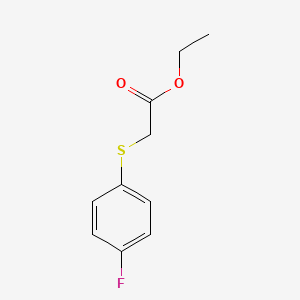
![6-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1296263.png)
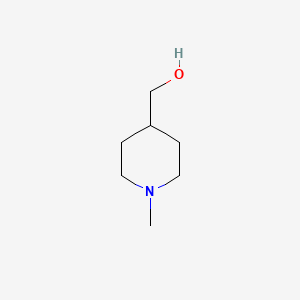
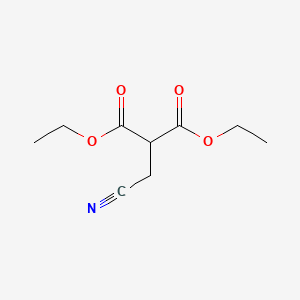
![2-{[(2-Oxo-2-phenylethyl)amino]carbonyl}benzoic acid](/img/structure/B1296271.png)
![1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B1296275.png)
![5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one](/img/structure/B1296276.png)
